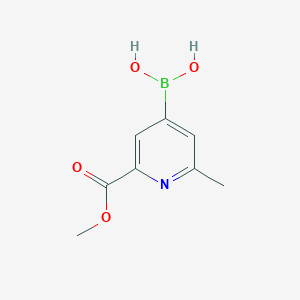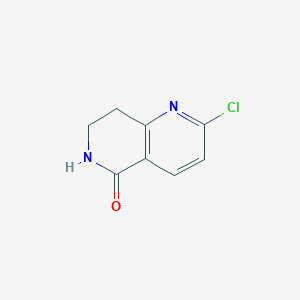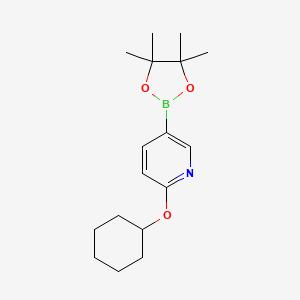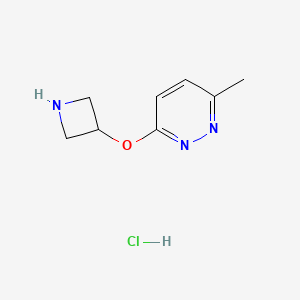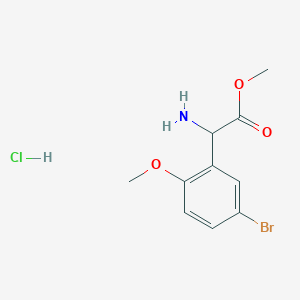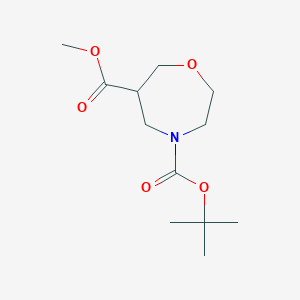
Methyl N-boc-1,4-oxazepane-6-carboxylate
説明
“Methyl N-boc-1,4-oxazepane-6-carboxylate” is a chemical compound with the CAS Number: 1820736-58-0 and a molecular weight of 259.3 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular formula of “Methyl N-boc-1,4-oxazepane-6-carboxylate” is C12H21NO5 . The IUPAC name is 4-(tert-butyl) 6-methyl 1,4-oxazepane-4,6-dicarboxylate .Physical And Chemical Properties Analysis
“Methyl N-boc-1,4-oxazepane-6-carboxylate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at room temperature .科学的研究の応用
- Deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride
- Field : Organic Chemistry
- Application Summary : This compound is used in a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Method of Application : The reactions take place under room temperature conditions for 1–4 hours .
- Results : The procedure yields up to 90% and was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
-
Dual Protection of Amino Functions Involving Boc
- Field : Organic Chemistry
- Application Summary : This compound is used in the dual protection of amino functions involving Boc . Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
- Method of Application : The preparation of Boc-amino acids was a bit cumbersome but gradually better reagents and methods became available . These and other developments and aspects related to Boc-protection in peptide synthesis have already been comprehensively documented .
- Results : Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
-
Synthesis of Morpholines
- Field : Organic Chemistry
- Application Summary : The morpholine (1,4-oxazinane) motif attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines .
- Method of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
-
Synthesis of Fentanyl
- Field : Pharmaceutical Chemistry
- Application Summary : This compound is used in the synthesis of fentanyl, a potent synthetic opioid . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .
- Method of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
-
Deprotection of tert-butyl carbamates
- Field : Organic Chemistry
- Application Summary : This compound is used in a method for the deprotection of tert-butyl carbamates .
- Method of Application : The reactions take place under room temperature conditions with the use of oxalyl chloride in methanol .
- Results : The procedure yields good-to-excellent yields of deprotected tert-butyl carbamates .
Safety And Hazards
特性
IUPAC Name |
4-O-tert-butyl 6-O-methyl 1,4-oxazepane-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(7-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQTWYNNHUDNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139715 | |
| Record name | 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-boc-1,4-oxazepane-6-carboxylate | |
CAS RN |
1820736-58-0 | |
| Record name | 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820736-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



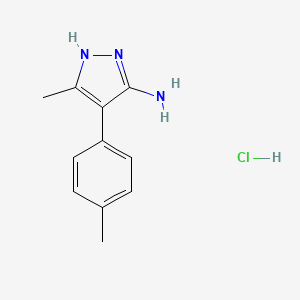
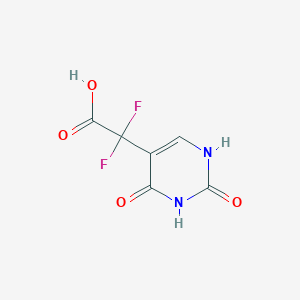
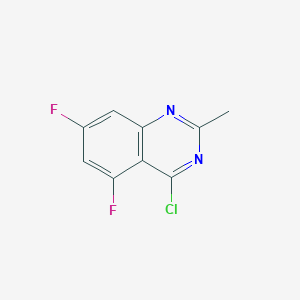
![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)
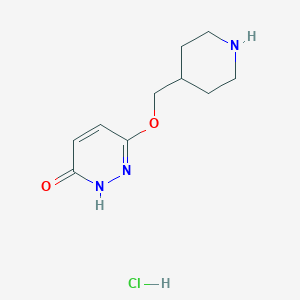
![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)
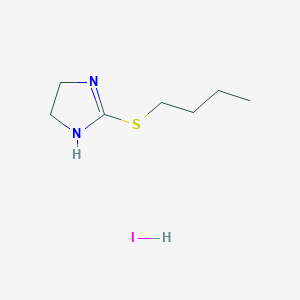
![[1-Methyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]amine](/img/structure/B1473282.png)
![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)
